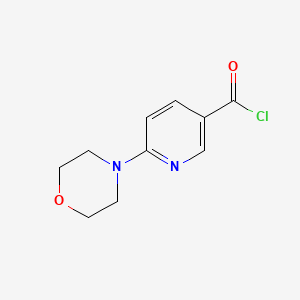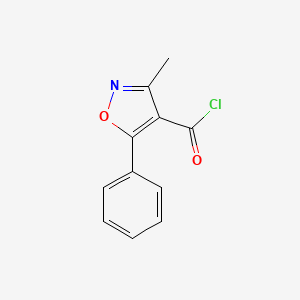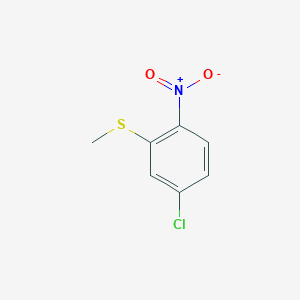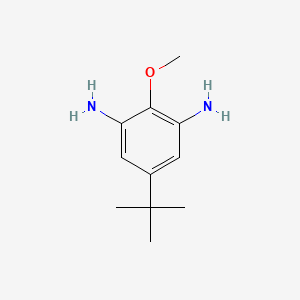
4-tert-Butyl-2,6-diaminoanisole
Übersicht
Beschreibung
4-tert-Butyl-2,6-diaminoanisole is an organic compound with the formula C11H18N2O . It is used in laboratory chemicals and for the synthesis of substances .
Molecular Structure Analysis
The molecular formula of 4-tert-Butyl-2,6-diaminoanisole is C11H18N2O . The average mass is 194.273 Da and the monoisotopic mass is 194.141907 Da .
Physical And Chemical Properties Analysis
4-tert-Butyl-2,6-diaminoanisole is a solid with a melting point of 111-113°C . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 329.9±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C, and the enthalpy of vaporization is 57.2±3.0 kJ/mol .
Wissenschaftliche Forschungsanwendungen
Environmental Implications and Fate
- Environmental Occurrence and Human Exposure : Synthetic phenolic antioxidants, similar in structure to 4-tert-Butyl-2,6-diaminoanisole, have been found in various environmental matrices and even in human tissues, suggesting a widespread environmental distribution and human exposure. This raises concerns about their potential environmental and health implications (Liu & Mabury, 2020).
Biodegradation and Environmental Remediation
- Biodegradation of Dinitroaniline Herbicides : Butralin, a dinitroaniline herbicide structurally related to 4-tert-Butyl-2,6-diaminoanisole, can be biodegraded by a specific strain of bacteria, Sphingopyxis sp. This finding is significant for environmental remediation and understanding the biotransformation pathways of such compounds (Ghatge et al., 2020).
Medicinal Chemistry and Drug Development
- Anti-Inflammatory and Anti-Arthritic Properties : Some derivatives of 2,6-di-tert-butylphenol, structurally related to 4-tert-Butyl-2,6-diaminoanisole, exhibit significant anti-inflammatory and anti-arthritic properties, suggesting potential medicinal applications in treating arthritis and other inflammatoryconditions (Isomura et al., 1984).
- Potential in Antimalarial Drug Development : N-tert-Butyl isoquine, a molecule structurally related to 4-tert-Butyl-2,6-diaminoanisole, has shown promise as an antimalarial drug. This highlights the potential of structurally related compounds in developing new medications for malaria (O’Neill et al., 2009).
Synthesis and Chemical Applications
Synthesis of Medicinal Compounds : 4-Fluoropyrrolidine derivatives, synthesized using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (a related compound), are useful in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. This application demonstrates the utility of related compounds in synthesizing medically relevant substances (Singh & Umemoto, 2011).
Nickel Complex Formation : N-alkylated derivatives of 4-tert-butyl-2,6-(diaminomethyl)-thiophenol, closely related to 4-tert-Butyl-2,6-diaminoanisole, have been synthesized and studied for their ability to form nickel complexes, which could have implications in materials science and catalysis (Kersting, 1998).
Safety And Hazards
4-tert-Butyl-2,6-diaminoanisole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapours, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Eigenschaften
IUPAC Name |
5-tert-butyl-2-methoxybenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)7-5-8(12)10(14-4)9(13)6-7/h5-6H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOPSILBEXNRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400320 | |
| Record name | 4-tert-Butyl-2,6-diaminoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2,6-diaminoanisole | |
CAS RN |
473269-70-4 | |
| Record name | 4-tert-Butyl-2,6-diaminoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butyl-2,6-diaminoanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

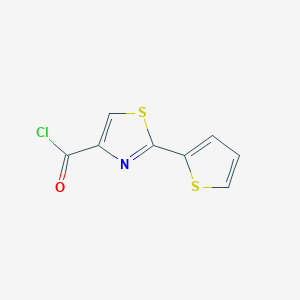

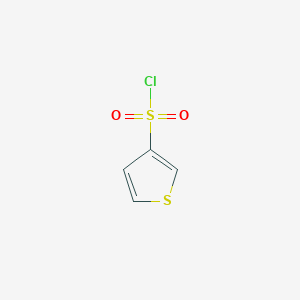
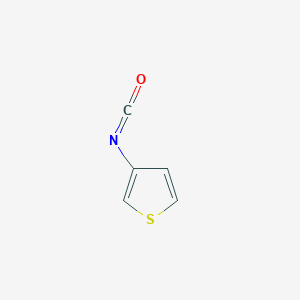

![3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B1351049.png)
